

Application Notes and Protocols for Antifungal Agent 18 (Ibrexafungerp)

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Compound of Interest

Compound Name: Antifungal agent 18

Cat. No.: B13903853

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Introduction

Antifungal Agent 18 (represented by Ibrexafungerp) is a first-in-class triterpenoid antifungal agent. It exhibits a broad spectrum of activity against various fungal pathogens, including clinically relevant species of *Candida* and *Aspergillus*. Notably, it retains activity against many strains resistant to other antifungal classes, such as azoles and echinocandins.^{[1][2]}

The primary mechanism of action of **Antifungal Agent 18** is the inhibition of the (1,3)- β -D-glucan synthase enzyme complex.^{[1][3][4][5]} This enzyme is crucial for the synthesis of β -(1,3)-D-glucan, an essential structural polymer of the fungal cell wall. By inhibiting this enzyme, the agent disrupts cell wall integrity, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.^{[3][4][6]} This targeted action is specific to fungal cells, minimizing the risk of off-target effects in human cells.^[5]

These application notes provide detailed protocols for the in vitro evaluation of **Antifungal Agent 18**'s efficacy, including determination of minimum inhibitory concentration (MIC), time-kill kinetics, and activity against fungal biofilms.

Data Presentation

Table 1: In Vitro Susceptibility of *Candida* Species to Antifungal Agent 18 (Ibrexafungerp)

Candida Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
C. albicans	0.06	0.125	0.016 - 0.5
C. auris	0.5	1.0	0.06 - 2.0
C. glabrata	0.25	1.0	0.016 - 8.0
C. parapsilosis	0.5	4.0	0.016 - 8.0
C. tropicalis	0.5	2.0	0.06 - ≥8
C. krusei	1.0	1.0	0.125 - 1.0

Data compiled from multiple studies. MIC values can vary based on specific isolates and testing conditions.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: Activity of Antifungal Agent 18 (Ibrexafungerp) against Fungal Biofilms

Candida Species	Planktonic MIC (µg/mL)	Minimum Biofilm Eradication Concentration (MBEC) (µg/mL)	Fold Increase (MBEC/MIC)
C. albicans	≤2	>128 (in some studies)	>64
C. auris	≤2	>128 (in some studies)	>64
C. parapsilosis	≤2	>128 (in some studies)	>64

Biofilm susceptibility can be significantly lower than planktonic susceptibility and is highly dependent on the specific strain and biofilm formation conditions.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.[\[14\]](#)[\[15\]](#)[\[16\]](#)

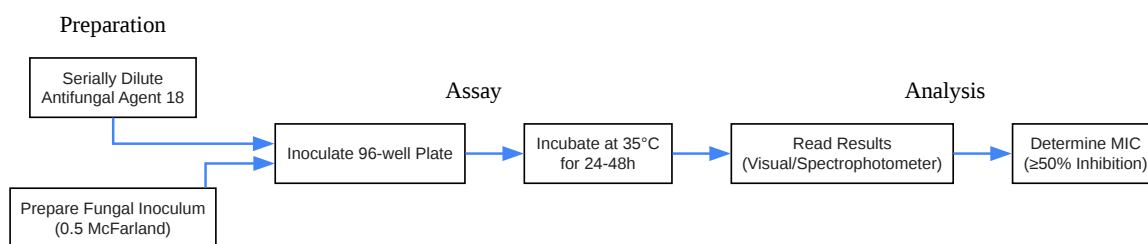
a. Materials:

- **Antifungal Agent 18** stock solution (e.g., in DMSO)
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
- Sterile 96-well U-bottom microtiter plates
- Fungal isolates cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours
- Spectrophotometer
- Sterile saline or phosphate-buffered saline (PBS)

b. Protocol Steps:

- Inoculum Preparation:
 1. Harvest fungal colonies from the SDA plate and suspend in sterile saline.
 2. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 3. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.[\[14\]](#)
- Drug Dilution:
 1. Prepare a series of 2-fold serial dilutions of **Antifungal Agent 18** in RPMI 1640 medium in a 96-well plate. The final concentrations should typically range from 0.016 to 16 µg/mL.
 2. Include a drug-free well as a positive growth control and an uninoculated well as a negative control (blank).
- Inoculation and Incubation:

1. Add 100 μ L of the standardized fungal inoculum to each well containing 100 μ L of the drug dilution.
 2. Cover the plate and incubate at 35°C for 24-48 hours.
- Endpoint Determination:
 1. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically $\geq 50\%$) of growth compared to the drug-free control well.^[17] This can be determined visually or by using a spectrophotometer to measure optical density.



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Workflow for MIC Determination.

Time-Kill Assay

This protocol assesses the fungicidal or fungistatic activity of **Antifungal Agent 18** over time.

a. Materials:

- Materials listed for MIC determination
- Sterile culture tubes
- Shaking incubator

- SDA plates for colony counting

- Sterile saline for dilutions

b. Protocol Steps:

- Preparation:

1. Prepare a fungal inoculum as described for the MIC assay, adjusting to a starting concentration of approximately $1-5 \times 10^5$ CFU/mL in RPMI 1640 medium.
2. Prepare culture tubes with RPMI 1640 medium containing **Antifungal Agent 18** at various concentrations (e.g., 1x, 4x, and 16x the MIC). Include a drug-free growth control.

- Incubation and Sampling:

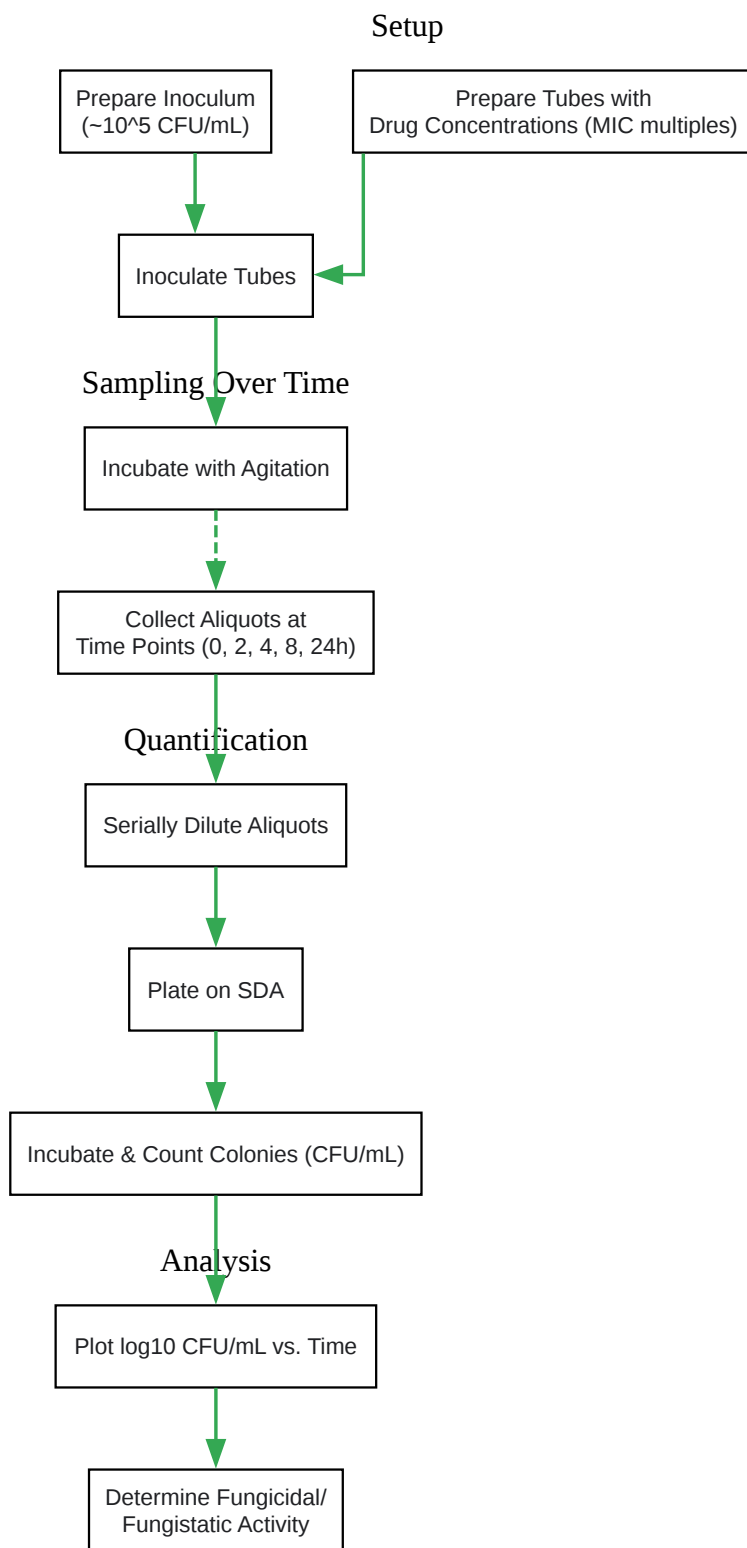
1. Inoculate the tubes with the prepared fungal suspension.
2. Incubate the tubes at 35°C with constant agitation.
3. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

- Quantification:

1. Perform serial dilutions of each aliquot in sterile saline.
2. Plate the dilutions onto SDA plates.
3. Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
4. Count the number of colonies to determine the CFU/mL at each time point.

- Data Analysis:

1. Plot the \log_{10} CFU/mL versus time for each concentration.
2. Fungicidal activity is typically defined as a ≥ 3 - \log_{10} (99.9%) reduction in CFU/mL from the initial inoculum.[\[10\]](#)



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Workflow for Time-Kill Assay.

Biofilm Disruption and Eradication Assay

This protocol measures the activity of **Antifungal Agent 18** against pre-formed, mature biofilms using an XTT reduction assay to quantify metabolic activity.[\[18\]](#)[\[19\]](#)[\[20\]](#)

a. Materials:

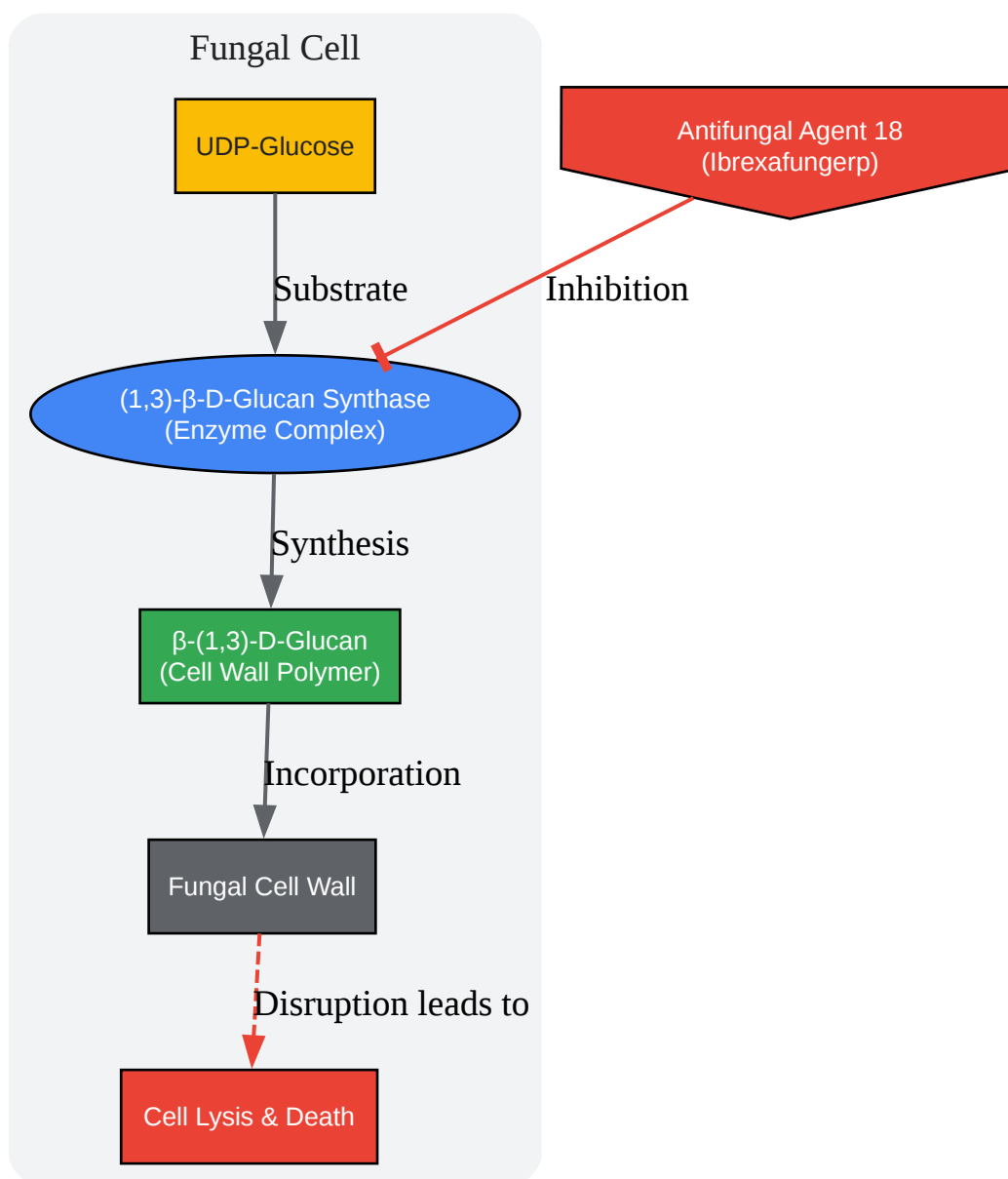
- Materials for MIC determination (using flat-bottom 96-well plates)
- XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
- Menadione or phenazine methosulfate (PMS) solution
- Sterile PBS

b. Protocol Steps:

- Biofilm Formation:
 1. Prepare a fungal inoculum of 1×10^6 CFU/mL in RPMI 1640 medium.
 2. Add 100 μ L of the inoculum to the wells of a flat-bottom 96-well plate.
 3. Incubate the plate at 37°C for 24-48 hours to allow for mature biofilm formation.
- Drug Treatment:
 1. Gently wash the biofilms twice with sterile PBS to remove non-adherent, planktonic cells.
 2. Add 100 μ L of RPMI 1640 containing serial dilutions of **Antifungal Agent 18** to the wells.
 3. Incubate for an additional 24 hours at 37°C.
- Quantification by XTT Assay:
 1. Again, wash the biofilms twice with PBS to remove the drug and any detached cells.
 2. Prepare the XTT-menadione solution.

3. Add 100 μ L of the XTT-menadione solution to each well and to control wells (biofilm with no drug, no biofilm).
 4. Incubate the plate in the dark at 37°C for 2-4 hours.[\[19\]](#)
 5. Measure the absorbance of the colored formazan product at 490 nm using a plate reader.
- Data Analysis:
 1. Calculate the percentage of metabolic activity relative to the untreated control biofilm.
 2. The Minimum Biofilm Eradication Concentration (MBEC) is often defined as the lowest drug concentration required to achieve a $\geq 90\%$ reduction in metabolic activity.

Mandatory Visualization



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Mechanism of Action of **Antifungal Agent 18**.

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